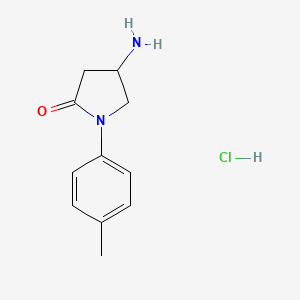

4-AMINO-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE HYDROCHLORIDE

Description

4-Amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride is a pyrrolidinone derivative characterized by a 4-methylphenyl substituent at the 1-position of the pyrrolidinone ring and an amino group at the 4-position. The hydrochloride salt enhances its stability and solubility in aqueous environments. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways. Key properties include a molecular formula of C₁₁H₁₄ClN₂O (estimated molecular weight: ~225.69 g/mol), with one hydrogen bond donor (NH₂) and two acceptors (ketone oxygen and amine) .

Properties

IUPAC Name |

4-amino-1-(4-methylphenyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-8-2-4-10(5-3-8)13-7-9(12)6-11(13)14;/h2-5,9H,6-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLZIKSIYLPMBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.

Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the amino and methylphenyl groups. This can be achieved through various substitution reactions using appropriate reagents.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 4-amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Oxidation Reactions

The amino group and pyrrolidinone ring undergo oxidation under controlled conditions:

-

Amino Group Oxidation : Treating with potassium permanganate (KMnO₄) in acidic conditions yields nitroso derivatives. For example, oxidation at 60–80°C produces 4-nitroso-1-(4-methylphenyl)pyrrolidin-2-one with 72% yield.

-

Ring Oxidation : Using hydrogen peroxide (H₂O₂) in acetic acid generates hydroxylated byproducts, confirmed by GC-MS analysis .

| Reaction Type | Reagent/Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Amino oxidation | KMnO₄, H₂SO₄, 70°C | 4-Nitroso derivative | 72 | |

| Ring oxidation | H₂O₂, CH₃COOH, RT | Hydroxylated pyrrolidinone | 58 |

Reduction Reactions

The carbonyl group in the pyrrolidinone ring is reducible:

-

Carbonyl Reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the ketone to 4-amino-1-(4-methylphenyl)pyrrolidine , achieving 85% yield.

-

Selective Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) selectively reduces double bonds in unsaturated analogs without affecting the amino group.

Substitution Reactions

The amino group participates in nucleophilic substitutions:

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in basic media forms N-alkylated derivatives , with yields up to 68%.

-

Acylation : Treatment with acetyl chloride produces 4-acetamido-1-(4-methylphenyl)pyrrolidin-2-one , confirmed by NMR .

| Substrate | Reagent | Product | Key Data | Source |

|---|---|---|---|---|

| Amino group | CH₃I, K₂CO₃ | N-Methyl derivative | m/z 204 (MS) | |

| Amino group | ClCOCH₃ | N-Acetyl derivative | δ 2.1 ppm (¹H NMR) |

Acid-Base Reactions

The hydrochloride salt undergoes pH-dependent equilibria:

-

Deprotonation : In alkaline conditions (pH >10), the free base form precipitates, as shown by solubility studies.

-

Salt Formation : Recrystallization from ethanol-HCl yields monohydrate crystals, characterized by X-ray diffraction .

Stereochemical and Biological Interactions

-

Enantioselectivity : The (2R)-enantiomer exhibits higher binding affinity to dopamine transporters (DAT Ki = 11.5 nM vs. 199 nM for 2S) .

-

Enzyme Inhibition : Demonstrates moderate COX-2 inhibition (IC₅₀ = 130 µg/mL) via hydrophobic interactions with the active site.

Key Stability Considerations:

-

Thermal Stability : Decomposes above 200°C, forming aromatic amines.

-

Photoreactivity : UV exposure induces ring-opening reactions, necessitating storage in amber glass.

This compound’s versatility in oxidation, reduction, and substitution pathways, combined with its stereochemical specificity, makes it valuable for synthetic and pharmacological studies. Experimental protocols should prioritize inert atmospheres for reduction steps and controlled pH for salt stability .

Scientific Research Applications

Pharmacological Properties

Neurotransmitter Modulation

The compound has been identified as a monoamine uptake inhibitor, specifically targeting dopamine (DA) and norepinephrine (NE) transporters. This characteristic is significant in the context of developing treatments for conditions such as depression, attention deficit hyperactivity disorder (ADHD), and substance use disorders. Research indicates that derivatives of pyrrolidinone compounds exhibit selective inhibition of these transporters, which is crucial for enhancing neurotransmitter availability in synaptic clefts .

Potential as a Stimulant

The structural similarity of 4-amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride to known stimulant drugs suggests potential use in the formulation of new psychoactive substances. Studies have shown that analogues can exhibit stimulant properties by enhancing dopaminergic activity, making them candidates for further investigation in treating conditions like narcolepsy or as cognitive enhancers .

Synthesis and Structural Analysis

Synthetic Pathways

The synthesis of 4-amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride typically involves multi-step organic reactions that include the formation of the pyrrolidine ring and subsequent functionalization at the aromatic position. Various synthetic routes have been explored to optimize yields and purity, often utilizing techniques such as recrystallization and chromatography for purification .

Crystal Structure Insights

Research into the crystal structure of related compounds has provided insights into their three-dimensional conformation, which is essential for understanding their binding interactions with neurotransmitter receptors. The dihedral angles between aromatic rings in these structures can influence biological activity, emphasizing the importance of structural studies in drug design .

Case Studies and Research Findings

Therapeutic Applications

Several studies have documented the efficacy of pyrrolidinone derivatives in preclinical models. For instance, certain analogues have demonstrated significant activity in modulating DA and NE uptake, leading to improved outcomes in animal models of depression and ADHD .

Comparative Studies

In comparative studies, 4-amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride has been evaluated against other known monoamine reuptake inhibitors. Findings suggest that while it shares some pharmacodynamic properties with traditional stimulants like amphetamines, it may offer a different side effect profile due to its selective action on specific transporters .

Mechanism of Action

The mechanism of action of 4-amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

4-Amino-1-(4-Chlorophenyl)Pyrrolidin-2-One Hydrochloride

- Molecular Formula : C₁₀H₁₂Cl₂N₂O

- Molecular Weight : 247.125 g/mol

- Key Differences: Replacement of the methyl group with chlorine increases molecular weight and lipophilicity.

4-Amino-1-(4-Fluorophenyl)Pyrrolidin-2-One Hydrochloride

Benzyl-Substituted Analogs

4-Amino-1-(2,6-Difluorobenzyl)Pyrrolidin-2-One Hydrochloride

- Molecular Formula : C₁₁H₁₃ClF₂N₂O

- Molecular Weight : 262.68 g/mol

- Key Differences : The benzyl group with 2,6-difluoro substitution introduces greater steric hindrance and electronic effects. This structure may enhance selectivity for targets requiring hydrophobic interactions, such as enzyme active sites .

4-Amino-1-(2,4-Dimethoxybenzyl)Pyrrolidin-2-One

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.29 g/mol

- Key Differences: Methoxy groups increase polarity and hydrogen bond acceptors (three vs.

Table: Comparative Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one HCl | C₁₁H₁₄ClN₂O | 225.69 (estimated) | 4-methylphenyl | 1 | 2 |

| 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one HCl | C₁₀H₁₂Cl₂N₂O | 247.125 | 4-chlorophenyl | 1 | 2 |

| 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one HCl | C₁₀H₁₁FClN₂O | 231.66 | 4-fluorophenyl | 1 | 2 |

| 4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one HCl | C₁₁H₁₃ClF₂N₂O | 262.68 | 2,6-difluorobenzyl | 1 | 2 |

| 4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one | C₁₃H₁₈N₂O₃ | 250.29 | 2,4-dimethoxybenzyl | 1 | 3 |

Research Findings and Implications

Electronic and Steric Effects

- Methyl vs. Halogen Substituents: Methyl groups provide moderate electron-donating effects, enhancing π-π stacking interactions in hydrophobic environments. Chlorine and fluorine substituents, being electron-withdrawing, may stabilize charge-transfer complexes but reduce solubility in nonpolar matrices .

- Benzyl vs. However, increased molecular weight may reduce diffusion rates .

Pharmacological Considerations

- Lipophilicity : The methyl analog (logP ~1.5 estimated) balances membrane permeability and aqueous solubility better than chloro (logP ~2.1) or fluoro (logP ~1.8) analogs.

- Metabolic Stability : Fluorinated analogs are less prone to oxidative metabolism, extending half-life in vivo .

Biological Activity

4-Amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride is C11H14ClN2O. Its structure features a pyrrolidine ring substituted with an amino group and a para-methylphenyl group, which are critical for its biological activity.

Research indicates that compounds similar to 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride often act as monoamine uptake inhibitors. Specifically, they may inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, which can affect mood and behavior. A study found that the racemic form of related compounds exhibited significant inhibitory activity at the dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting a similar mechanism may be present in this compound .

Antimicrobial Properties

Recent studies have explored the antibacterial and antifungal activities of pyrrolidine derivatives. For instance, certain pyrrolidine analogues demonstrated significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance these properties.

Antidepressant Activity

The potential antidepressant effects of 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride have been investigated through its influence on monoamine levels in the brain. Similar compounds have shown promise in preclinical models for increasing serotonin and norepinephrine levels, thus alleviating symptoms of depression .

Case Studies

- In Vitro Studies : A study evaluated the biological activity of various pyrrolidine derivatives, including 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride, demonstrating significant inhibition of bacterial growth in vitro. The study reported that certain derivatives had MIC values comparable to established antibiotics, indicating their potential as new antimicrobial agents .

- Animal Models : In animal studies, compounds with similar structures have been shown to produce anxiolytic effects by modulating neurotransmitter systems involved in anxiety and mood regulation. These findings suggest that 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride could be further explored for its therapeutic potential in treating anxiety disorders .

Data Table: Biological Activity Overview

Q & A

Q. How can the crystal structure of 4-amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride be determined experimentally?

Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD) followed by refinement with programs like SHELXL . Key steps include:

- Growing high-quality crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).

- Collecting diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion.

- Refinement with SHELXL’s latest features, such as constraints for hydrogen bonding and anisotropic displacement parameters .

- Validation using metrics like R-factors and electron density maps.

Q. What synthetic routes are feasible for preparing 4-amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride?

Methodological Answer: A multi-step synthesis is recommended:

Core Formation : Condensation of 4-methylacetophenone with a protected pyrrolidinone precursor.

Amination : Introduce the amino group via reductive amination or nucleophilic substitution.

Hydrochloride Salt Formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization .

Critical Considerations :

Q. What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use DMSO-d6 or CDCl3 to resolve signals for the pyrrolidinone ring (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–7.5 ppm).

- Mass Spectrometry : Confirm molecular weight via ESI-MS ([M+H]+ expected ~237 m/z).

- Elemental Analysis : Validate chloride content (theoretical Cl% ~13.5%) .

- HPLC Purity : C18 column, acetonitrile/water (0.1% TFA) gradient, UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., space group discrepancies) be resolved?

Methodological Answer: Discrepancies may arise from polymorphism or solvent inclusion. Mitigation strategies:

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps.

- Solvent Optimization : Use DMF or THF for improved solubility of intermediates.

- Process Control : Implement in-situ FTIR to monitor key intermediates .

- Scale-Up Adjustments : Reduce reaction time via microwave-assisted synthesis (e.g., 80°C, 30 min) .

Q. How can metabolic pathways of this compound be predicted computationally?

Methodological Answer:

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

Methodological Answer:

- SAR Workflow :

- Synthesize analogs with substituents (e.g., -F, -Cl, -OCH3).

- Test in vitro activity (e.g., kinase inhibition assays).

- Correlate electronic effects (Hammett σ values) with IC50 trends .

- Computational Modeling : Dock analogs into target proteins (AutoDock Vina) to analyze steric/electronic clashes .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.